molecular formula C18H21NO2S B2810700 N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049554-47-3

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2810700
CAS No.: 1049554-47-3
M. Wt: 315.43
InChI Key: ZTOQQAXPVHNHBA-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopentanecarboxamides This compound is characterized by the presence of a methoxybenzyl group, a thiophenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopentanecarboxylic Acid Derivative: The initial step involves the preparation of a cyclopentanecarboxylic acid derivative through a series of reactions, such as alkylation or acylation.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using reagents like thiophene and a suitable catalyst.

    Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction, using 2-methoxybenzyl chloride and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: 2-methoxybenzyl chloride, thiophene, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new substituents replacing the original functional groups.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Modulation of Signaling Pathways: It may influence various signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.

    Interaction with Biomolecules: The compound can interact with biomolecules like proteins, nucleic acids, or lipids, affecting their structure and function.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

    N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQQAXPVHNHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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